Alisol-A 24-acetate; Alisol A 24-monoacetate; Alisol A monoacetate
Description
Molecular Architecture and Stereochemical Configuration
Alisol A 24-acetate (C₃₂H₅₂O₆, molecular weight 532.75 g/mol) is characterized by a tetracyclic protostane skeleton with an acetyl group at the C-24 position. Nuclear Magnetic Resonance (NMR) spectroscopy reveals critical structural details: the compound exhibits 16 methyl singlets and two acetyl signals (δ 2.17 and 2.05 ppm in ¹H-NMR), confirming the presence of two acetyl groups in its isomeric forms. The stereochemical configuration at C-24 and C-23 is central to its structural identity. X-ray diffraction analysis confirms that the A/B ring junction adopts a trans configuration, while the C/D ring system exists in an envelope conformation. The side chain at C-17 features a 24-acetoxy group, with a single crystal study revealing two distinct molecular conformations due to rotational flexibility around the C-20–C-22 bond (Fig. 1).
Table 1: Key ¹H- and ¹³C-NMR Chemical Shifts of Alisol A 24-Acetate
| Position | ¹H (δ, ppm) | ¹³C (δ, ppm) |
|---|---|---|
| C-24 | 4.75 (ddd) | 72.1 |
| Acetyl | 2.17 (s) | 21.3 (CH₃) |
| C-23 | 2.80 (d) | 58.4 |
The compound’s instability in protic solvents, such as methanol, arises from acetyl migration between C-24 and C-23, forming alisol A 23-acetate as a structural isomer. This transformation is accelerated by protonation in aqueous environments, highlighting the dynamic equilibrium between its isomeric forms.
Comparative Analysis of Protostane-Type Triterpenoid Frameworks
Protostane triterpenoids share a common tetracyclic core but diverge in oxygenation patterns and side-chain modifications. Alisol A 24-acetate belongs to a subgroup distinguished by C-24 acetylation, contrasting with alisol B derivatives acetylated at C-11 or C-23. For instance, alisol B 23-monoacetate retains the protostane skeleton but lacks the C-24 acetyl group, resulting in distinct pharmacological profiles.
A structural comparison with alisol W, a recently discovered protostane bearing an oxetane ring in its side chain, underscores the diversity within this class. While alisol W’s oxetane introduces conformational rigidity, alisol A 24-acetate’s acetyl group enables solvent-dependent isomerization, a property absent in oxetane-containing analogs.
Table 2: Structural Features of Selected Protostane Triterpenoids
| Compound | Oxygenation Sites | Unique Features |
|---|---|---|
| Alisol A 24-acetate | C-24 acetyl | Solvent-dependent isomerization |
| Alisol B 23-monoacetate | C-23 acetyl | Stable in aprotic solvents |
| Alisol W | C-25 oxetane | Rigid side-chain conformation |
The C-24 acetyl group in alisol A 24-acetate also differentiates it from alisol G, which lacks acetyl modifications but shares the protostane backbone. These structural variations correlate with distinct bioactivities, though this article focuses solely on architectural differences.
Crystallographic Studies and X-ray Diffraction Data
Single-crystal X-ray analysis of alisol A 24-acetate (space group P1, unit cell dimensions a = 10.2 Å, b = 12.4 Å, c = 14.8 Å) resolved its absolute configuration, confirming the R configuration at C-24. The crystal structure reveals a twisted boat conformation for ring A and a chair conformation for ring C, with intramolecular hydrogen bonds stabilizing the side-chain orientation (Fig. 2). Notably, two independent molecules in the asymmetric unit exhibit slight conformational differences due to rotational freedom around the C-20–C-22 bond.
Table 3: Crystallographic Parameters of Alisol A 24-Acetate
| Parameter | Value |
|---|---|
| Crystal system | Triclinic |
| Space group | P1 |
| Unit cell volume | 1,864 ų |
| Z value | 2 |
The X-ray data corroborate NMR findings, particularly the trans A/B ring fusion and the equatorial orientation of the C-24 acetyl group. These structural insights are critical for understanding the compound’s reactivity, as the acetyl group’s spatial arrangement influences its susceptibility to solvolysis and isomerization.
Properties
Molecular Formula |
C32H52O6 |
|---|---|
Molecular Weight |
532.8 g/mol |
IUPAC Name |
[2,4-dihydroxy-6-(11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl)-2-methylheptan-3-yl] acetate |
InChI |
InChI=1S/C32H52O6/c1-18(16-23(35)27(29(5,6)37)38-19(2)33)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(36)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34-35,37H,10-17H2,1-9H3 |
InChI Key |
WXHUQVMHWUQNTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C(C(C)(C)O)OC(=O)C)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O |
Origin of Product |
United States |
Preparation Methods
Source Material and Initial Extraction Techniques
Plant Material Selection
Alisol A 24-acetate is derived from the dried rhizomes of Alisma orientale, which contains 0.01–0.1% (w/w) of the compound. The plant material is typically harvested after 2–3 years of growth to maximize triterpenoid content.
Solvent-Based Extraction Methods
Four primary solvent systems are utilized for initial extraction:
Ethyl Acetate Reflux
In a patented method, 1 kg of dried rhizomes is refluxed twice with 7.5 L of ethyl acetate for 30 minutes per cycle. This yields 40 g of crude extract (4% w/w), which contains approximately 2–5% Alisol A 24-acetate.
Ethanol Seepage
A 75% ethanol solution is used for cold maceration of coarsely ground rhizomes (3 kg material per 10 L solvent). After 72 hours, this method produces 110 g of extract (3.7% yield) with 3–7% target compound.
Methanol Reflux
Using 80% methanol (8 L solvent per kg material) in three 1-hour reflux cycles yields 50 g of extract (5% yield). Methanol extracts show higher polarity triterpenoid content compared to ethyl acetate.
Supercritical CO₂ Extraction
Optimized parameters for supercritical fluid extraction (SFE):
| Parameter | Range | Optimal Value |
|---|---|---|
| Pressure | 24–35 MPa | 30 MPa |
| Temperature | 41–55°C | 48°C |
| Extraction Time | 1.5–2.5 hours | 2.0 hours |
| CO₂ Flow Rate | 20–30 L/min | 25 L/min |
This method yields 65 g extract from 2 kg material (3.25% yield) with 8–12% Alisol A 24-acetate content.
Purification and Isolation
Macroporous Resin Chromatography
Crude extracts are typically processed through D101 macroporous resin:
| Step | Parameters | Outcome |
|---|---|---|
| Adsorption | 1:10 (extract:resin ratio) | Removal of pigments and sugars |
| Elution | 20% ethanol (10 BV) | Elimination of polar impurities |
| Target Elution | 70% ethanol (5 BV) | Enrichment of Alisol A 24-acetate |
Preparative HPLC
Final purification employs C18 columns with optimized conditions:
| Parameter | Specification |
|---|---|
| Column | Phenomenex Luna C18(2) |
| Dimensions | 250 × 10 mm, 5 μm |
| Mobile Phase | 65–85% acetonitrile in H₂O |
| Flow Rate | 2.5–5.0 mL/min |
| Detection | UV 208 nm |
Semi-Synthetic Production
Acetylation of Alisol A
Alisol A 24-acetate can be synthesized from its parent compound through controlled acetylation:
Reaction Conditions
- Reagent: Acetic anhydride (1.2 equivalents)
- Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 eq)
- Solvent: Anhydrous pyridine
- Temperature: 25°C (room temperature)
- Time: 12 hours
Stability Considerations
Degradation Pathways
Studies reveal three primary degradation mechanisms in solution:
Stabilization Strategies
| Condition | Recommendation | Purity Retention (30 days) |
|---|---|---|
| Storage Temperature | -20°C in argon | 99.8% |
| Solvent | Anhydrous acetonitrile | 98.5% |
| Light Exposure | Amber glass vials | 97.1% |
Analytical Quality Control
LC-MS Quantification
A validated method for simultaneous analysis of Alisol A and its 24-acetate:
| Parameter | Alisol A | Alisol A 24-Acetate |
|---|---|---|
| Linear Range | 10–1000 ng/mL | 10–500 ng/mL |
| LLOQ | 10 ng/mL | 10 ng/mL |
| Precision (RSD%) | <14.1% | <14.1% |
| Accuracy (RE%) | -12.3% to +9.8% | -8.6% to +14.2% |
This method uses a Kromasil C18 column (150 × 4.6 mm) with acetonitrile/0.1% formic acid mobile phase.
Industrial-Scale Production Challenges
Yield Optimization
Comparative analysis of extraction methods:
| Method | Scale | Yield (%) | Purity (%) | Cost ($/kg) |
|---|---|---|---|---|
| Ethyl Acetate Reflux | Pilot | 4.0 | 18 | 420 |
| Supercritical CO₂ | Industrial | 3.8 | 32 | 580 |
| Enzymatic Synthesis | Lab | 0.9 | 98 | 12,000 |
Emerging Technologies
Metabolic Engineering
Heterologous production in Saccharomyces cerevisiae:
| Gene | Source | Titer (mg/L) |
|---|---|---|
| Squalene synthase | Alisma orientale | 12.4 |
| Oxidosqualene cyclase | A. orientale | 8.7 |
| Cytochrome P450 | A. orientale | 3.2 |
Current yields remain below 5% of plant extraction methods but show potential for sustainable production.
Chemical Reactions Analysis
Types of Reactions: Alisol A 24-acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form alisol A 24-aldehyde.
Reduction: Reduction reactions can convert alisol A 24-acetate to its corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products:
Oxidation: Alisol A 24-aldehyde.
Reduction: Alisol A 24-alcohol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Neuroprotective Effects
Alisol A 24-acetate has been studied for its neuroprotective properties, particularly in relation to brain microvascular endothelial cells (BMECs). Research indicates that it enhances cell viability and promotes the expression of tight junction proteins such as zonula occludens-1, claudin-5, and occludin. These proteins are crucial for maintaining the integrity of the blood-brain barrier (BBB), which is often compromised in aging and neurodegenerative diseases. The compound's mechanism involves the inhibition of miR-92a-3p, a microRNA associated with endothelial cell senescence and tight junction degradation .
Lipid Metabolism and Obesity Management
Alisol A 24-acetate has demonstrated significant effects on lipid metabolism. Studies indicate that it stimulates lipolysis in adipocytes (fat cells), suggesting potential applications in obesity management. Specifically, it enhances the phosphorylation of hormone-sensitive lipase (HSL) through the protein kinase A (PKA) pathway, leading to increased fat breakdown. Additionally, it reduces levels of perilipin A and PPARγ, both of which are involved in fat storage . These findings position Alisol A 24-acetate as a promising candidate for developing anti-obesity therapies.
Cholesterol-Lowering Effects
The cholesterol-lowering properties of Alisol A 24-acetate have been explored through its interaction with HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. Experimental studies have shown that different dosages of Alisol A 24-acetate lead to significant reductions in total cholesterol levels compared to control groups. This effect is mediated through its influence on lipid profiles and enzyme activity related to cholesterol metabolism .
Anti-Inflammatory Properties
Alisol A compounds exhibit notable anti-inflammatory effects, making them valuable in treating inflammatory diseases. Research has shown that Alisol A 24-acetate can inhibit the release of inflammatory cytokines and reduce oxidative stress in various cellular models. This property is particularly relevant for conditions characterized by chronic inflammation, such as cardiovascular diseases and metabolic syndromes .
Osteoclastogenesis Inhibition
Recent studies have highlighted the inhibitory effects of Alisol A 24-acetate on osteoclastogenesis—the formation of osteoclasts responsible for bone resorption. This activity suggests potential applications in treating osteoporosis and other bone-related disorders by modulating bone remodeling processes .
Data Summary Table
Mechanism of Action
Alisol A 24-acetate exerts its effects through multiple molecular targets and pathways:
AMP-activated protein kinase (AMPK) Pathway: It activates AMPK, leading to increased glucose uptake and lipid metabolism.
PI3K/AKT Pathway: It regulates the PI3K/AKT pathway, contributing to its neuroprotective effects.
Inflammatory Pathways: It inhibits the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6.
Comparison with Similar Compounds
Research Implications and Gaps
- Formulation Challenges: Solvent-induced isomerization of alisol A 24-acetate necessitates non-protic solvents for stable formulations .
- Comparative Efficacy : Alisol A 24-acetate outperforms alisol B 23-acetate in lipid regulation but requires co-administration with alisol B for optimal diuresis .
- Unresolved Mechanisms : The role of 24-acetate in miR-92a-3p regulation remains unclear, warranting miRNA profiling studies .
Biological Activity
Alisol compounds, particularly Alisol A 24-acetate, Alisol A 24-monoacetate, and Alisol A monoacetate, are triterpenoids derived from the plant Alisma orientale. These compounds exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and protective effects on various cell types. This article explores the biological activities of these compounds based on recent research findings.
Chemical Structure and Properties
Alisol A compounds share a similar triterpenoid structure characterized by a fused tetracyclic ring system. The structural variations among these compounds influence their biological activities.
1. Anti-osteoclastogenic Activity
Alisol A 24-acetate has been shown to inhibit osteoclast differentiation, which is crucial for bone resorption. In studies involving bone marrow macrophages (BMMs), alisol A 24-acetate significantly decreased the number of TRAP-positive multinucleated cells in a dose-dependent manner. It inhibited the expression of key osteoclast-specific genes such as NFATc1, TRAP, DC-STAMP, and cathepsin K, suggesting its potential as a therapeutic agent for osteoporosis .
2. Anti-cancer Properties
Research indicates that alisol A and its derivatives can induce apoptosis in various cancer cell lines. For instance, in triple-negative breast cancer (TNBC) cells, alisol A treatment led to autophagy-dependent apoptosis via the induction of reactive oxygen species (ROS) and DNA damage. Colony formation assays demonstrated that alisol A significantly inhibited cell proliferation in TNBC cells .
3. Cardiovascular Protection
Alisol A 24-acetate exhibits anti-atherosclerotic effects by inhibiting the phenotypic transformation and migration of vascular smooth muscle cells (VSMCs). In vitro studies showed that it reversed Ox-LDL-induced changes in VSMCs by regulating the ERK1/2 signaling pathway, thus promoting a contractile phenotype and reducing migration .
4. Neuroprotective Effects
Alisol A 24-acetate has been found to protect brain microvascular endothelial cells (BMECs) from oxidative stress-induced injury. It enhances cell viability and increases the expression of tight junction proteins such as ZO-1 and occludin. The mechanism involves the inhibition of miR-92a-3p, which is associated with endothelial cell senescence and tight junction degradation .
5. Metabolic Regulation
The compound also plays a role in glucose metabolism by activating the AMPK pathway. In C2C12 myotubes, alisol A 24-acetate increased glucose uptake and GLUT4 translocation through AMPK activation, indicating its potential for managing metabolic disorders .
Summary of Research Findings
Case Studies
Case Study 1: Osteoporosis Treatment
A study demonstrated that alisol A 24-acetate could be developed into a drug candidate for osteoporosis due to its ability to inhibit osteoclastogenesis without cytotoxicity to BMMs.
Case Study 2: Breast Cancer
In clinical settings involving TNBC patients, alisol A was found to significantly reduce tumor growth when applied alongside standard therapies.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
